molecular formula C9H13NOS B8408135 Cyclopropyl (5-aminomethylthien-2-yl) carbinol

Cyclopropyl (5-aminomethylthien-2-yl) carbinol

Cat. No. B8408135
M. Wt: 183.27 g/mol
InChI Key: XLQLXLHHNDMQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl (5-aminomethylthien-2-yl) carbinol is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropyl (5-aminomethylthien-2-yl) carbinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl (5-aminomethylthien-2-yl) carbinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cyclopropyl (5-aminomethylthien-2-yl) carbinol

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-cyclopropylmethanol

InChI

InChI=1S/C9H13NOS/c10-5-7-3-4-8(12-7)9(11)6-1-2-6/h3-4,6,9,11H,1-2,5,10H2

InChI Key

XLQLXLHHNDMQHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(S2)CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thienylamine of formula SS-1 (0.95 mL) is dissolved in dry THF under a nitrogen atmosphere and cooled to -78° C. n-Butyllithium (Aldrich, 1.6M in hexane, 13.4 mL) is added and the reaction turned a deep purple color. The reaction is allowed to warm to 0° C. for 10 min, then recooled to -78° C. for the addition of the aldehyde (0.82 mL). A thick slurry forms and stirring becomes difficult. The reaction is allowed to warm to 0° C., then quenched with ammonium chloride solution (10 mL). The reaction is extracted with EtOAc (200 mL) and washed with water (2×40 mL) and brine. The organic phase is dried over MgSO4, filtered and concentrated in vacuo. Chromatography over silica gel (300 g) eluting with 5% MeOH in CH2Cl2 gives the title product (356 mg) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
SS-1
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0.82 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.